4-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide
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Overview
Description
4-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and a benzenesulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide typically involves multiple steps, including the formation of the pyrazole and thiazole rings, followed by their coupling with the benzenesulfonamide group. Common synthetic routes may include:
Formation of the Pyrazole Ring: This step often involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate and a suitable diketone under acidic conditions.
Formation of the Thiazole Ring: This can be achieved by reacting a thioamide with α-haloketones in the presence of a base.
Coupling Reactions: The final step involves coupling the pyrazole and thiazole intermediates with N,N-diethylbenzenesulfonamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)
- 5,5′′-bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene
Uniqueness
4-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O4S2.BrH/c1-5-33(6-2)40(35,36)26-17-11-22(12-18-26)28-20-39-30(31-28)34-29(23-9-15-25(38-4)16-10-23)19-27(32-34)21-7-13-24(37-3)14-8-21;/h7-18,20,29H,5-6,19H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZSZLFKAOWPET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33BrN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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